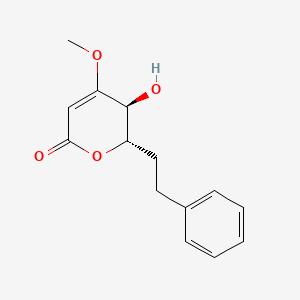

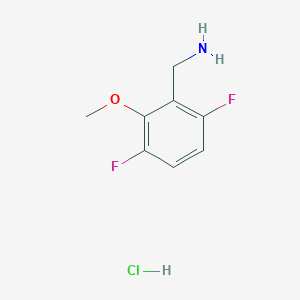

![molecular formula C14H18O3 B2840202 3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde CAS No. 1934451-45-2](/img/structure/B2840202.png)

3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde is a chemical compound with the molecular formula C14H18O3 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of 3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde is represented by the InChI code: 1S/C14H18O3/c15-11-14(7-9-17-12-14)6-8-16-10-13-4-2-1-3-5-13/h1-5,11H,6-10,12H2 . This indicates that the molecule consists of 14 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The molecular weight of 3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde is 234.3 . It is a liquid at room temperature .Scientific Research Applications

Knoevenagel Condensation Reactions

Knoevenagel condensation reactions, a method of forming carbon-carbon bonds, have been conducted using aromatic aldehydes in ionic liquids to achieve higher yields and shorter reaction times than conventional methods. This reaction type could potentially be applied to 3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde for synthesizing various organic compounds (Hangarge, Jarikote, & Shingare, 2002).

Dirhodium(II)-Catalyzed Reactions

Dirhodium(II)-catalyzed reactions with aryl aldehydes, including carbonyl ylide formation and reactions leading to 1,3-dioxolanes, demonstrate the utility of aldehydes in synthesizing complex organic structures with potential applications in pharmaceuticals and materials science (Doyle et al., 1997).

Oxidative Cleavage of Benzylic Ethers

Oxidative cleavage methods using oxoammonium salts have been developed to convert benzylic ethers into aromatic aldehydes and alcohols, suggesting a pathway for the functional transformation of compounds related to 3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde (Pradhan, Bobbitt, & Bailey, 2009).

Caging of Carbonyl Compounds

Research on the caging of aldehydes and ketones as photolabile compounds for controlled release upon irradiation presents a novel application in material sciences, potentially applicable to the controlled release of 3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde (Kostikov, Malashikhina, & Popik, 2009).

Synthesis of Acetals

A versatile method for synthesizing acetals from aldehydes and ketones using bismuth triflate has been developed. This method could be applied to 3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde to generate corresponding acetals, offering potential applications in organic synthesis and pharmaceuticals (Leonard et al., 2002).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H226, H315, H319, and H335 . These statements indicate that the compound is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding ignition sources, handling in a well-ventilated area, and wearing protective gloves and eye protection .

Mechanism of Action

Target of Action

The primary targets of 3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

Like many other organic compounds, it is likely to interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent cellular responses .

Action Environment

The action, efficacy, and stability of 3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde can be influenced by various environmental factors . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment .

properties

IUPAC Name |

3-(2-phenylmethoxyethyl)oxolane-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c15-11-14(7-9-17-12-14)6-8-16-10-13-4-2-1-3-5-13/h1-5,11H,6-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYQLQAUNOKVLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CCOCC2=CC=CC=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

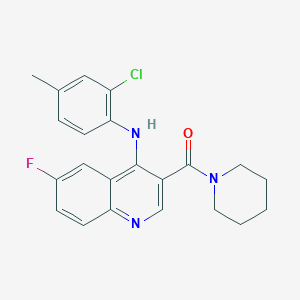

![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2840120.png)

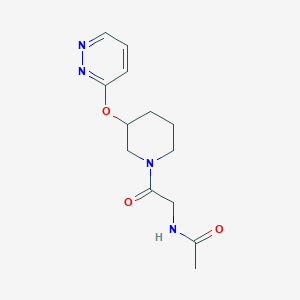

![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}but-2-ynamide](/img/structure/B2840121.png)

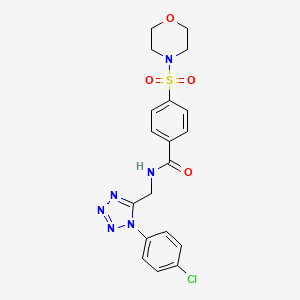

![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2840122.png)

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2840126.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenyl-2-(thiophen-2-yl)acetamide](/img/structure/B2840130.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2840131.png)

![2-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyrazine](/img/structure/B2840135.png)